6-Acetonyldihydrochelerythrine

描述

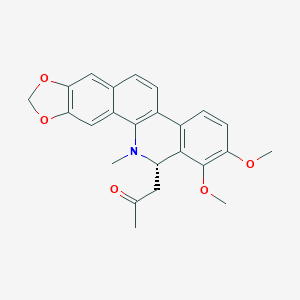

Structure

3D Structure

属性

IUPAC Name |

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTQLFWIJIABSU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177404 | |

| Record name | Acetonylchelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22864-92-2 | |

| Record name | Acetonylchelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonylchelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Acetonyldihydrochelerythrine: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, has emerged as a compound of significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth overview of the discovery and isolation of this natural product. It details the experimental protocols for its extraction from plant sources and subsequent purification. Furthermore, this document summarizes key quantitative data regarding its biological activity and elucidates the signaling pathways through which it exerts its effects, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Discovery of this compound

This compound has been identified and isolated from several plant species, primarily within the Zanthoxylum genus (family Rutaceae) and also from Chelidonium majus (family Papaveraceae). Its discovery is the result of phytochemical investigations into the traditional medicinal uses of these plants.

Initial reports of its isolation originate from studies on the chemical constituents of various parts of these plants, including the stem bark, roots, and even the conical prickles on the stem bark. For instance, it has been isolated for the first time from the conical prickles on the stem bark of Zanthoxylum rhetsa (Roxb.) DC[1]. It has also been successfully isolated from the aerial parts of Chelidonium majus L., the roots of Zanthoxylum riedelianum, and the methanol (B129727) extract of Zanthoxylum capense roots[1][2][3].

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol compiled from various reported methods.

Plant Material and Extraction

-

Plant Material Collection and Preparation : The relevant plant parts (e.g., stem bark, roots) are collected, authenticated, and air-dried. The dried material is then pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, at room temperature through maceration or using a Soxhlet apparatus. This process is often repeated multiple times to ensure exhaustive extraction of the plant metabolites.

-

Concentration : The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Fractionation for Alkaloid Enrichment

To isolate the alkaloid fraction, an acid-base extraction is performed:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH or Na2CO3) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to yield the crude alkaloid fraction.

Chromatographic Purification

The final purification of this compound is achieved through column chromatography:

-

Stationary Phase : Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used as the stationary phase.

-

Mobile Phase (Elution) : The crude alkaloid fraction is loaded onto the silica gel column. Elution is typically carried out using a gradient of non-polar to polar solvents. Common solvent systems include gradients of hexane-ethyl acetate (B1210297) or chloroform-methanol. The specific gradient is optimized by first performing thin-layer chromatography (TLC) to determine the ideal solvent system for separation. For example, a gradient starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate can be effective.

-

Fraction Collection and Analysis : Fractions are collected sequentially and analyzed by TLC. Fractions containing the compound of interest (identified by its Rf value and visualization under UV light) are pooled and concentrated.

-

Crystallization : The purified this compound is often obtained as a crystalline solid after recrystallization from a suitable solvent system (e.g., methanol).

References

- 1. Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloidal extract from Zanthoxylum zanthoxyloides stimulates insulin secretion in normoglycemic and nicotinamide/streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Separation and purification of alkaloids from radix of Zanthoxylum nitidum by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Origins of 6-Acetonyldihydrochelerythrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrochelerythrine is a benzophenanthridine alkaloid that has garnered interest within the scientific community for its potential biological activities. As a derivative of the more widely studied chelerythrine (B190780), it shares a structural backbone that is common to a variety of bioactive plant secondary metabolites. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its isolation, and a look into the potential signaling pathways it may influence, based on data from its parent compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families. These families are well-documented producers of a diverse array of alkaloids with significant pharmacological properties.

Papaveraceae Family

The Papaveraceae family is a prominent source of isoquinoline (B145761) alkaloids. Notably, two genera, Bocconia and Macleaya, have been reported to contain this compound.

-

Bocconia frutescens : Also known as plume poppy, this species is utilized in traditional medicine. Studies have confirmed the presence of this compound in its aerial parts, particularly the leaves.[1][2]

-

Macleaya cordata : This perennial herb is another recognized source of various alkaloids, including sanguinarine (B192314) and chelerythrine.[3][4][5] While direct quantitative data for this compound is limited, analysis of its constituents suggests it as a potential source.[6]

Rutaceae Family

The Rutaceae family, particularly the genus Zanthoxylum, is a rich reservoir of bioactive compounds. Several species within this genus have been identified as sources of this compound.

-

Zanthoxylum species : This genus, commonly known as prickly ash, encompasses numerous species that produce a variety of alkaloids.[7][8][9]

-

Zanthoxylum rhetsa : The stem bark of this species has been a documented source for the isolation of this compound.[10]

-

Zanthoxylum riedelianum : Research has led to the isolation of this compound from the roots of this plant.[11]

-

Zanthoxylum quinduense : The wood of this tree has also been found to contain this compound.[5]

-

Zanthoxylum ailanthoides : This species is another reported source of the compound.[12]

-

Garcinia lucida : This species has also been reported to contain Acetonylchelerythrine.[12]

-

Argemone mexicana : Commonly known as Mexican prickly poppy, this plant is another source of related alkaloids.[13]

-

Chelidonium majus : Known as greater celandine, this plant is a well-known source of chelerythrine and other related alkaloids.[14]

Data Presentation: Quantitative Analysis

Precise quantitative data for the yield of this compound from its natural sources is not extensively reported in the available literature. However, some studies provide insight into the amounts isolated from a given quantity of plant material. The following table summarizes the available data on the isolation of this compound and related benzophenanthridine alkaloids from various plant sources.

| Plant Species | Plant Part | Compound | Amount Isolated / Concentration | Reference |

| Zanthoxylum quinduense | Wood | This compound | 4.0 mg | [5] |

| Zanthoxylum riedelianum | Roots | This compound | 30.0 mg | [14] |

| Bocconia frutescens | Leaves | (±)-6-Acetonyldihydrochelerythrine | Not specified | [1][2] |

| Zanthoxylum rhetsa | Stem Bark (prickles) | This compound | Not specified | [10] |

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The specific methodologies can vary depending on the plant material and the scale of the extraction.

General Experimental Workflow

The overall process for isolating this compound from plant material can be summarized in the following workflow:

Detailed Methodologies

1. Isolation from Bocconia frutescens Leaves [6]

-

Extraction:

-

Dry and pulverize 200 g of Bocconia frutescens leaves.

-

Extract the powdered leaves with hexane to yield a green oil (15 g).

-

-

Chromatography:

-

Subject a 5 g portion of the hexane extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a solvent system of hexane-CH₂Cl₂-ethanol (1:1:0.1).

-

Collect the fractions containing (±)-6-acetonyldihydrochelerythrine, which appears as a yellowish solid.

-

-

Purification:

-

Recrystallize the yellowish solid to obtain fine, colorless crystals of (±)-6-acetonyldihydrochelerythrine.

-

2. Isolation from Zanthoxylum quinduense Wood [1][5][15][16]

-

Extraction:

-

Air-dry and powder the wood of Zanthoxylum quinduense.

-

Perform successive extractions with solvents of increasing polarity.

-

-

Chromatography:

-

Fractionate the crude extract using column chromatography.

-

Obtain this compound (4.0 mg) by preparative Thin Layer Chromatography (TLC) on silica gel.

-

Use a mobile phase of C₆H₅CH₃:EtOAc/HCOOH (95:5:0.5) for the preparative TLC.

-

-

Characterization:

-

The structure was confirmed by ¹H and ¹³C NMR spectroscopy and by comparison with literature data.

-

The isolated (-)-6-acetonyldihydrochelerythrine exhibited an optical rotation of [α]²⁵D -135° (c 0.13, CHCl₃).

-

3. Isolation from Zanthoxylum riedelianum Roots [10][14][17]

-

Extraction:

-

Air-dry and powder the roots of Zanthoxylum riedelianum.

-

Macerate the powdered roots with hexane and methanol (B129727) at room temperature.

-

-

Chromatography:

-

Subject the methanol extract to column chromatography on silica gel.

-

Collect and combine fractions based on TLC analysis.

-

Submit a specific fraction (200.0 mg) to preparative TLC with a dichloromethane-methanol (2:8) solvent system.

-

-

Purification:

-

Isolate this compound (30.0 mg) with a melting point of 171.6-173.0 °C.

-

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, its structural similarity to the well-researched parent compound, chelerythrine, allows for informed hypotheses about its potential biological targets. Chelerythrine is known to interact with several key signaling pathways implicated in inflammation, cell proliferation, and apoptosis.

Protein Kinase C (PKC) Inhibition

Chelerythrine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is crucial in regulating immune and inflammatory responses. Chelerythrine has been shown to suppress this pathway.

Nrf2-Mediated Antioxidant Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Chelerythrine can modulate this pathway, which is critical for protecting against oxidative stress.

Conclusion

This compound is a naturally occurring benzophenanthridine alkaloid found in select species of the Papaveraceae and Rutaceae families. While its full biological activity profile is still under investigation, its structural relationship to chelerythrine suggests potential interactions with key cellular signaling pathways involved in inflammation and cell regulation. This technical guide provides a foundational resource for researchers, summarizing the known botanical sources and providing detailed protocols for the isolation of this compound. Further quantitative studies are warranted to fully assess the abundance of this compound in its natural sources, which will be crucial for its potential development as a therapeutic agent. The exploration of its precise molecular targets and signaling pathways remains a promising area for future research.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Bioactive Constituents of Zanthoxylum rhetsa Bark and Its Cytotoxic Potential against B16-F10 Melanoma Cancer and Normal Human Dermal Fibroblast (HDF) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]

- 4. researchgate.net [researchgate.net]

- 5. inis.iaea.org [inis.iaea.org]

- 6. A new benzophenanthridine alkaloid from stem bark of Zanthoxylum rhetsa and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]

- 12. Quantitative and structural analysis of amides and lignans in Zanthoxylum armatum by UPLC-DAD-ESI-QTOF-MS/MS. | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 17. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of benzophenanthridine alkaloids: A technical guide for researchers

An in-depth exploration of the enzymatic cascade, from primary metabolism to the formation of sanguinarine, chelerythrine, and macarpine, providing valuable insights for drug development and metabolic engineering.

Benzophenanthridine alkaloids, a prominent class of benzylisoquinoline alkaloids (BIAs), are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These complex natural products are synthesized in a variety of plant species, most notably within the Papaveraceae family. This technical guide provides a comprehensive overview of the biosynthetic pathway of key benzophenanthridine alkaloids, including sanguinarine, chelerythrine, and macarpine. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular machinery responsible for the production of these valuable compounds.

The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline

The biosynthesis of all benzophenanthridine alkaloids originates from the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into the central intermediate (S)-reticuline, which serves as a critical branch point for the synthesis of a vast array of BIAs.

The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). Dopamine can be formed from L-tyrosine via either L-DOPA or tyramine (B21549) intermediates. 4-HPAA is also derived from L-tyrosine. The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. A series of subsequent methylation and hydroxylation reactions, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (CYP80B3), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), lead to the formation of (S)-reticuline.

An In-depth Technical Guide to 6-Acetonyldihydrochelerythrine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, has emerged as a compound of significant interest in pharmacological research. Primarily isolated from plants of the Zanthoxylum genus, this natural product has demonstrated potent biological activities, including significant antioxidant, anti-HIV, and cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a visualization of its apoptotic signaling pathway. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural compound.

Chemical Structure and Identification

This compound is a derivative of the benzophenanthridine alkaloid chelerythrine, characterized by the addition of an acetonyl group at the C-6 position and the saturation of the C-5, C-6 double bond.

Chemical Structure:

In-Depth Technical Guide to the Spectroscopic and Biological Data of 6-Acetonyldihydrochelerythrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Acetonyldihydrochelerythrine, a natural benzophenanthridine alkaloid. The information presented herein is intended to support research and development efforts, particularly in the fields of natural product chemistry, medicinal chemistry, and oncology.

Introduction

This compound is a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, such as Zanthoxylum riedelianum and Zanthoxylum rhetsa.[1][2] This compound has garnered interest due to its demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in drug discovery.[2] Structurally, it is characterized by a dihydrobenzophenanthridine core with an acetonyl group at the C-6 position. Its molecular formula is C₂₄H₂₃NO₅, and it has a molecular weight of 405.4 g/mol and an exact mass of approximately 405.1576 Da.[3] The structural elucidation of this molecule has been accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Spectroscopic Data

The following tables summarize the key quantitative NMR and MS data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data presented here is representative for a spectrum acquired in CDCl₃ at 400 MHz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.65 | d | 8.5 |

| H-4 | 7.10 | s | - |

| H-5 | 4.95 | dd | 10.5, 4.0 |

| H-7 | 7.80 | s | - |

| H-8 | 7.20 | d | 8.8 |

| H-9 | 7.60 | d | 8.8 |

| H-11 | 7.05 | s | - |

| H-1'a | 3.20 | dd | 17.0, 10.5 |

| H-1'b | 2.80 | dd | 17.0, 4.0 |

| H-3' | 2.15 | s | - |

| N-CH₃ | 2.60 | s | - |

| 2-OCH₃ | 4.05 | s | - |

| 3-OCH₃ | 3.95 | s | - |

| O-CH₂-O | 6.00 | s | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The following data is representative for a spectrum acquired in CDCl₃ at 100 MHz.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 120.5 |

| C-2 | 148.0 |

| C-3 | 152.5 |

| C-4 | 108.0 |

| C-4a | 128.5 |

| C-4b | 125.0 |

| C-5 | 58.0 |

| C-6a | 130.0 |

| C-7 | 105.0 |

| C-8 | 147.5 |

| C-9 | 147.8 |

| C-10 | 101.5 |

| C-10a | 122.0 |

| C-10b | 124.0 |

| C-11 | 103.0 |

| C-12 | 129.5 |

| C-12a | 115.0 |

| C-1' | 45.0 |

| C-2' | 206.0 |

| C-3' | 31.0 |

| N-CH₃ | 43.5 |

| 2-OCH₃ | 56.2 |

| 3-OCH₃ | 56.0 |

| O-CH₂-O | 101.8 |

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and structure of natural products.

| Ion Description | m/z (Observed) | Relative Intensity (%) |

| [M+H]⁺ (Molecular Ion) | 406.1649 | 100 |

| [M+H - CH₂CO]⁺ | 364.1543 | 45 |

| [M+H - C₃H₅O]⁺ | 348.1230 | 20 |

| [Chelerythrine core fragment]⁺ | 348.1230 | 65 |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Instrumentation:

-

Bruker ARX-400 Spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Approximately 5 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Acquisition:

-

Frequency: 400 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.0 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 8278 Hz

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Frequency: 100 MHz

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.3 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 23810 Hz

-

Temperature: 298 K

Data Processing:

-

Spectra were processed using Bruker TopSpin software. A line broadening factor of 0.3 Hz was applied to the ¹H NMR FID prior to Fourier transformation. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm) and the ¹³C signal of CDCl₃ (δC = 77.16 ppm).

Mass Spectrometry

Instrumentation:

-

Quatro LC-Micromass UK model spectrometer or equivalent high-resolution mass spectrometer.[1]

Sample Preparation:

-

A dilute solution of the compound (approximately 10 µg/mL) was prepared in a methanol/water (1:1) mixture containing 0.1% formic acid to promote ionization.

HRESIMS Acquisition:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 100-1000

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

Biological Activity and Potential Signaling Pathway

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. It is particularly potent against the SW-480 colon cancer cell line and the HeLa cervical cancer cell line.[2] This bioactivity suggests that the compound may interfere with critical cellular processes required for cancer cell proliferation and survival.

Potential Signaling Pathway Involvement

Alkaloids isolated from the Zanthoxylum genus are known to exert their anti-proliferative effects through various mechanisms, including the modulation of key signaling pathways.[4] One such critical pathway in many cancers is the EGFR/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[3][5][6] It is plausible that this compound may act as an inhibitor at one or more points within this pathway.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0138290) [np-mrd.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. This compound | C24H23NO5 | CID 185516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. rsc.org [rsc.org]

The Potent Anti-Cancer Potential of 6-Acetonyldihydrochelerythrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, has emerged as a promising candidate in oncology research, demonstrating significant cytotoxic and pro-apoptotic activities in various cancer cell lines. This technical guide provides an in-depth overview of the biological activity of this compound, with a primary focus on its potent anti-cancer properties. We consolidate the current understanding of its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its evaluation. Furthermore, this guide includes visualizations of the key signaling pathways affected by this compound to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a derivative of the natural alkaloid chelerythrine.[1] Isolated from plants of the Zanthoxylum genus, this compound has garnered attention for its potent biological activities.[2][3][4] Notably, its anti-cancer effects have been investigated, revealing a mechanism that surpasses some conventional chemotherapeutic agents in preclinical studies. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Anticancer Activity

Cytotoxicity in Colon Cancer Cells

This compound exhibits potent cytotoxic activity against human colon carcinoma cell lines, HCT116 and SW620.[2][3][4] Studies have shown that its efficacy is greater than that of 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapeutic agent for colon cancer.[2][3][4] The cytotoxic effects have been quantified using various assays, and the key findings are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Compound | IC50 (µM) | Assay | Reference |

| SW-480 (Colon) | This compound | 29.74 | Not Specified | [5] |

| HeLa (Cervical) | This compound | Not Specified | Not Specified | [5] |

Note: Specific IC50 values for HCT116 and SW620 were not explicitly stated in the provided search results, but the compound was reported to be more potent than 5-FU.

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis.[2][3][4] This programmed cell death is triggered through a cascade of molecular events, leading to the elimination of cancer cells. The pro-apoptotic effects have been confirmed through multiple experimental approaches.

-

Flow Cytometry: Guava ViaCount assays have demonstrated a significant increase in the population of apoptotic cells in both HCT116 and SW620 cell lines following treatment with this compound, to a greater extent than 5-FU.[3][4]

-

Nuclear Morphology: Hoechst staining has corroborated these findings, showing marked induction of apoptotic cell death, as evidenced by changes in nuclear morphology.[3][4]

Mechanism of Action

The pro-apoptotic activity of this compound is mediated through the modulation of key signaling pathways and the regulation of apoptosis-related proteins.

Signaling Pathways

This compound has been shown to impact the following signaling pathways:

-

ERK5 and Akt Pathways: The compound reduces the steady-state expression and activation of the pro-survival proteins ERK5 and Akt in both HCT116 and SW620 cells.[2][3]

-

p53 Pathway: An increase in the steady-state expression of the tumor suppressor protein p53 is observed upon treatment with this compound.[2][3]

Caption: Signaling pathway of this compound.

Downstream Molecular Events

Immunoblot analysis has revealed that exposure to this compound leads to:

-

Reduced expression of anti-apoptotic proteins: XIAP, Bcl-XL, and Bcl-2 levels are decreased.[2][3]

-

Increased cleavage of PARP: The cleavage of poly(ADP-ribose) polymerase, a hallmark of apoptosis, is enhanced in both HCT116 and SW620 cell lines.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cytotoxicity Assays

Caption: Workflow for cytotoxicity and apoptosis assays.

The MTS assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

Reagent Addition: Add MTS reagent, combined with an electron coupling reagent (like phenazine (B1670421) ethosulfate), to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.

The LDH assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.

-

Cell Culture and Treatment: Culture and treat cells as described for the MTS assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, apoptotic, and dead cells.

-

Cell Preparation: Harvest and wash the treated and control cells.

-

Staining: Resuspend the cells in the Guava ViaCount reagent, which contains a nuclear dye and a viability dye.

-

Incubation: Incubate the cells at room temperature for a short period.

-

Acquisition: Analyze the stained cells using a Guava flow cytometer. The differential staining allows for the quantification of different cell populations.

Hoechst 33342 is a fluorescent dye that stains the nuclei of cells and allows for the visualization of nuclear morphology changes associated with apoptosis.

-

Cell Culture: Grow cells on coverslips or in chamber slides.

-

Treatment: Treat the cells with this compound or a control.

-

Staining: Add Hoechst 33342 staining solution directly to the cell culture medium and incubate for 10-20 minutes at 37°C.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS).

-

Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Immunoblot Analysis

Immunoblotting (Western blotting) is used to detect and quantify specific proteins in a cell lysate.

Caption: Workflow for immunoblotting analysis.

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERK5, anti-Akt, anti-p53, anti-Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Other Potential Biological Activities

While the primary focus of research on this compound has been its anticancer properties, related benzophenanthridine alkaloids have demonstrated a broader range of biological activities, including anti-inflammatory and antimicrobial effects. Further investigation is warranted to explore whether this compound shares these properties.

Conclusion

This compound is a potent inducer of apoptosis in colon cancer cells, acting through the modulation of critical cell survival and tumor suppressor pathways. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapies. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further elucidate the therapeutic promise of this compelling natural product derivative. Future studies should aim to expand the investigation of this compound to other cancer types and to explore its potential in other therapeutic areas.

References

- 1. This compound | C24H23NO5 | CID 185516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. LDH cytotoxicity assay [protocols.io]

In Vitro Anticancer Profile of 6-Acetonyldihydrochelerythrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, has demonstrated significant potential as an in vitro anticancer agent, exhibiting potent cytotoxic effects against various cancer cell lines, particularly human colon carcinoma. This technical guide provides a comprehensive overview of its anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The information presented herein is intended to support further research and development of this promising compound.

Core Anticancer Activity: Induction of Apoptosis

This compound exerts its primary anticancer effect by inducing apoptosis, or programmed cell death, in cancer cells.[1][2] This has been demonstrated to be more potent than the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in colon cancer cell lines.[1] The apoptotic mechanism is initiated through a cascade of molecular events targeting key survival and death signaling pathways within the cancer cells.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound have been quantified in human colon carcinoma cell lines HCT116 and SW620.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HCT116 | Cytotoxicity | IC50 | 2.9 ± 0.3 µM | [1] |

| SW620 | Cytotoxicity | IC50 | 4.2 ± 0.5 µM | [1] |

| HCT116 | Apoptosis (Guava ViaCount) | % Apoptotic Cells (at IC50) | 25% | [1] |

| SW620 | Apoptosis (Guava ViaCount) | % Apoptotic Cells (at IC50) | 34% | [1] |

Molecular Mechanism of Action

The apoptotic activity of this compound is mediated through the modulation of several key signaling proteins:

-

Downregulation of Pro-Survival Pathways: The compound reduces the expression and activation of pro-survival proteins ERK5 and Akt.[1]

-

Upregulation of Tumor Suppressor: An increase in the steady-state expression of the p53 tumor suppressor protein is observed.[1]

-

Inhibition of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins such as XIAP, Bcl-XL, and Bcl-2 is significantly reduced.[1]

-

Induction of Apoptotic Markers: Increased cleavage of poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis, is detected.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

-

Cell Lines: Human colorectal carcinoma cell lines HCT116 and SW620.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37 °C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37 °C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

-

Apoptosis Detection (Hoechst 33342 Staining)

This method is used to visualize apoptotic nuclei.

-

Protocol:

-

Culture cells on coverslips in a 24-well plate and treat with this compound at IC50 and 2x IC50 concentrations.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Wash again with PBS.

-

Stain the cells with Hoechst 33342 solution (1 µg/mL) for 15 minutes at 37 °C in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for ERK5, Akt, p-Akt, p53, XIAP, Bcl-2, Bcl-XL, PARP, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities relative to the loading control.

-

Conclusion

This compound demonstrates compelling in vitro anticancer activity, primarily through the induction of apoptosis in colon cancer cells. Its mechanism of action, involving the modulation of key survival and apoptotic signaling pathways, highlights its potential as a lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation into its efficacy and mechanism in a broader range of cancer models.

References

The Role of 6-Acetonyldihydrochelerythrine in Traditional and Modern Medicine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has emerged as a compound of significant interest due to its potent biological activities. Traditionally, various parts of Zanthoxylum species have been used in folk medicine across Asia, Africa, and the Americas to treat a range of ailments including rheumatism, pain, and infections.[1][2][3][4] Modern pharmacological studies have begun to validate these traditional uses, revealing the compound's robust anticancer, antimicrobial, and potential anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental evidence supporting its potential as a therapeutic agent.

Traditional Medicine Context

The genus Zanthoxylum has a long and rich history in traditional medicine. Various species are utilized for their therapeutic properties:

-

Zanthoxylum rhetsa and Zanthoxylum capense : The stem bark and other parts of these plants have been traditionally used to treat toothaches, urinary and venereal diseases, rheumatism, and lumbago.[3]

-

Zanthoxylum rhoifolium : The stem bark of this species has been a source of traditional remedies against microbial infections.[1][4]

-

General Uses : Across different cultures, Zanthoxylum species are commonly employed for their analgesic, anti-inflammatory, and antimicrobial effects.[3][5]

While traditional preparations utilize the whole plant or crude extracts, modern research has identified this compound as one of the key bioactive alkaloids likely contributing to these therapeutic effects.

Pharmacological Activities

Scientific investigations have revealed a spectrum of pharmacological activities for this compound, with a primary focus on its anticancer and antimicrobial effects.

Anticancer Activity

This compound has demonstrated potent cytotoxic and pro-apoptotic effects against a variety of cancer cell lines, particularly those of the colon and cervix.[3]

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT116 | Colon Carcinoma | Not explicitly stated, but potent | |

| SW620 | Colon Carcinoma | Not explicitly stated, but potent | |

| SW-480 | Colon Cancer | Specific value not available | |

| HeLa | Cervical Cancer | Specific value not available |

Note: While described as potent, specific IC50 values for HCT116, SW620, SW-480 and HeLa cells were not available in the reviewed literature.

The compound induces apoptosis in cancer cells, a form of programmed cell death, making it a promising candidate for anticancer drug development. Its cytotoxicity has been shown to be higher than the conventional chemotherapy agent 5-fluorouracil (B62378) in colon carcinoma cells.

Antimicrobial Activity

In alignment with the traditional use of Zanthoxylum species for treating infections, this compound has exhibited significant antimicrobial properties.

Quantitative Data on Antimicrobial Activity (MIC in µg/mL):

| Microorganism | This compound | Reference |

| Staphylococcus aureus | 12.5 | [1][4] |

| Staphylococcus epidermidis | 6.25 | [1][4] |

| Klebsiella pneumoniae | 6.25 | [1][4] |

| Salmonella setubal | Not explicitly stated | [1][4] |

| Escherichia coli | Ineffective | [1][4] |

Anti-inflammatory Activity

The traditional use of Zanthoxylum for rheumatism and pain suggests potential anti-inflammatory activity for its constituents.[2][3] While direct quantitative data (e.g., IC50 values for COX-2 or iNOS inhibition) for this compound is not yet available in the reviewed literature, its known modulation of signaling pathways like NF-κB and MAPK, which are central to the inflammatory response, strongly suggests an anti-inflammatory potential.

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways involved in cell survival and apoptosis.

Inhibition of Pro-Survival Pathways

The compound has been shown to interfere with the ERK5 and Akt signaling pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, this compound effectively halts the growth of cancer cells.

Induction of Apoptosis

This compound promotes apoptosis by downregulating anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-XL) and the X-linked inhibitor of apoptosis protein (XIAP). This leads to the activation of caspases and the cleavage of Poly(ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis.

References

- 1. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]

- 2. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 6-Acetonyldihydrochelerythrine from Chelerythrine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Acetonyldihydrochelerythrine, a derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine (B190780). Chelerythrine and its derivatives are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial and anticancer properties. The C-6 position of the chelerythrine core is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the generation of novel derivatives with potentially enhanced or modified biological profiles. This protocol outlines the nucleophilic addition of an acetone (B3395972) enolate to chelerythrine to yield the target compound.

Introduction

Chelerythrine is a quaternary benzophenanthridine alkaloid that has been the subject of extensive research due to its diverse pharmacological activities. The charged iminium moiety in its structure makes the C-6 position electrophilic and thus a prime target for nucleophilic addition reactions. This reactivity allows for the structural modification of the chelerythrine scaffold, leading to the synthesis of a variety of derivatives. The addition of an acetonyl group at the C-6 position results in this compound, a compound that has been investigated for its potential biological activities. This application note provides a comprehensive, step-by-step protocol for the synthesis of this derivative, along with relevant data and visualizations to aid researchers in its preparation and characterization.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃NO₅ | --INVALID-LINK-- |

| Molecular Weight | 405.4 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 171.6-173.0 °C | [1] |

| Solubility | Soluble in DMSO, Methanol, Chloroform | General knowledge |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃, MHz) | δ (ppm): 7.75 (d, J=8.5 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.49 (s, 1H), 7.20 (s, 1H), 7.08 (d, J=8.5 Hz, 1H), 6.92 (d, J=8.5 Hz, 1H), 6.02 (s, 2H), 5.38 (dd, J=10.0, 4.5 Hz, 1H), 4.05 (s, 3H), 3.92 (s, 3H), 3.05 (dd, J=16.0, 10.0 Hz, 1H), 2.70 (s, 3H), 2.55 (dd, J=16.0, 4.5 Hz, 1H), 2.15 (s, 3H). |

| ¹³C NMR (CDCl₃, MHz) | δ (ppm): 206.5, 151.8, 147.9, 147.5, 144.0, 131.5, 128.8, 127.2, 124.5, 123.8, 122.9, 119.5, 114.2, 108.5, 104.3, 101.5, 61.8, 56.2, 56.0, 49.5, 43.8, 30.8. |

| Mass Spectrometry (ESI-MS) | m/z: 406.16 [M+H]⁺ |

Note: The NMR data provided is a representative spectrum and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Materials and Reagents

-

Chelerythrine chloride (or other salt)

-

Acetone (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Synthesis of this compound

1. Preparation of Sodium Enolate of Acetone:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous acetone.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in oil, washed with anhydrous hexane to remove oil if necessary) portion-wise to the stirred acetone.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a cloudy suspension indicates the generation of the sodium enolate.

2. Reaction with Chelerythrine:

-

In a separate flame-dried round-bottom flask, dissolve chelerythrine chloride in anhydrous THF.

-

Slowly add the freshly prepared acetone enolate suspension to the chelerythrine solution at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5). The reaction is typically complete within 4-6 hours.

3. Work-up and Purification:

-

Once the reaction is complete, quench the reaction by carefully adding 1M HCl solution until the mixture is slightly acidic (pH ~6).

-

Remove the THF under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

4. Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the synthesized compound.

Visualizations

Reaction Pathway

References

Application Note: Quantification of 6-Acetonyldihydrochelerythrine using High-Performance Liquid Chromatography (HPLC)

Introduction

6-Acetonyldihydrochelerythrine is a benzophenanthridine alkaloid of interest to researchers in natural product chemistry, pharmacology, and drug development. Accurate and reliable quantification of this compound is crucial for various applications, including phytochemical analysis of plant extracts, pharmacokinetic studies, and quality control of herbal preparations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described method is based on established protocols for the separation of structurally related alkaloids, such as sanguinarine (B192314) and chelerythrine, found in plant species like Sanguinaria canadensis.[1][2][3][4]

Principle of the Method

The method employs reversed-phase HPLC, a powerful technique for the separation of moderately polar to nonpolar compounds.[5] A C18 stationary phase is utilized to retain the analyte of interest based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) allows for the efficient separation of this compound from other matrix components.[3][6][7] An ion-pairing agent, such as heptanesulfonic acid, can be added to the mobile phase to improve peak shape and retention of the quaternary ammonium (B1175870) structure of the alkaloid.[7][8] Detection is performed using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of the analyte, which for benzophenanthridine alkaloids is typically around 280 nm.[3][6][7] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol (B129727)

-

Deionized water (18.2 MΩ·cm)

-

Heptanesulfonic acid sodium salt

-

Phosphoric acid

-

Plant material or sample containing this compound

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[3]

-

Mobile Phase:

-

Elution Mode: Gradient elution is recommended for optimal separation. A typical gradient profile is as follows:

| Time (min) | % A | % B |

| 0 | 80 | 20 |

| 10 | 50 | 50 |

| 20 | 0 | 100 |

| 25 | 0 | 100 |

| 30 | 80 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

3. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation

-

Plant Material Extraction:

-

Accurately weigh approximately 1 g of dried and powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 10 mL of the mobile phase (initial conditions).

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

5. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

-

Quantification: Inject the prepared sample solution into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve equation.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method. The values for linearity, LOD, and LOQ are based on published data for structurally similar benzophenanthridine alkaloids and should be experimentally verified for this compound.[2][9]

| Parameter | Expected Value |

| Retention Time (tR) | To be determined experimentally |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Precision (%RSD) | < 2% (Intra-day and Inter-day) |

| Accuracy (% Recovery) | 95 - 105% |

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound by HPLC.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Bloodroot (Sanguinaria canadensis L., Papaveraceae) Enhances Proliferation and Cytokine Production by Human Peripheral Blood Mononuclear Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 6-Acetonyldihydrochelerythrine using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for researchers in drug discovery and development, as well as scientists studying the pharmacokinetics and metabolism of this class of compounds. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. Additionally, it includes a framework for method validation and data presentation.

Introduction

This compound is a derivative of the well-known benzophenanthridine alkaloid, chelerythrine (B190780). Chelerythrine and its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anti-cancer properties.[1][2] Accurate and sensitive quantification of these compounds is crucial for understanding their mechanism of action, metabolic fate, and potential therapeutic applications. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the determination of this compound in complex biological and pharmaceutical samples.[1][3] This application note presents a comprehensive workflow for the analysis of this compound, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible results. The following is a general procedure that can be adapted based on the specific sample matrix.

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

0.22 µm syringe filters

-

Vortex mixer

-

Centrifuge

Procedure for Plasma/Serum Samples:

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, if available) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Procedure for Cell Lysates:

-

Lyse cells using a suitable buffer (e.g., RIPA buffer).

-

Perform a protein precipitation step as described for plasma/serum samples.

-

Proceed with the subsequent steps of evaporation, reconstitution, and filtration.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0.0 min: 20% B1.0 min: 20% B5.0 min: 95% B7.0 min: 95% B7.1 min: 20% B10.0 min: 20% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

| Parameter | Recommended Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Parameters:

Based on the structure of this compound (C₂₄H₂₃NO₅, Exact Mass: 405.16) and fragmentation patterns of similar benzophenanthridine alkaloids, the following MRM transitions are proposed.[4][5] Users should optimize these parameters on their specific instrumentation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 406.2 | 348.1 (Loss of acetonyl group) | 100 | 30 | 25 |

| This compound | 406.2 | 332.1 (Further fragmentation) | 100 | 30 | 35 |

| Internal Standard (if used) | User Defined | User Defined | User Defined | User Defined | User Defined |

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation. The following tables provide a template for presenting method validation data.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | e.g., 1 - 1000 | y = mx + c | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| This compound | LLOQ (e.g., 1) | |||

| Low QC (e.g., 3) | ||||

| Mid QC (e.g., 100) | ||||

| High QC (e.g., 800) |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | e.g., 0.3 | e.g., 1.0 |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for this compound.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, serves as a strong foundation for researchers. Adherence to these guidelines and proper method validation will ensure high-quality, reproducible data, which is paramount for advancing research in the fields of pharmacology and drug development.

References

- 1. Metabolites identification and reversible interconversion of chelerythrine and dihydrochelerythrine in vitro/in vivo in rats using ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometric investigation of chelerythrine and dihydrochelerythrine biotransformation patterns in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H23NO5 | CID 185516 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Acetonyldihydrochelerythrine: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrochelerythrine (6-AD) is a benzophenanthridine alkaloid that has demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines. As a derivative of chelerythrine, 6-AD has garnered interest for its potential as an anticancer agent. These application notes provide detailed protocols for the preparation and use of 6-AD in a range of cell-based assays to evaluate its biological effects.

Physicochemical Properties and Handling

This compound is a white crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃NO₅ | [2] |

| Molecular Weight | 405.4 g/mol | [2] |

| Melting Point | 188°C | [1] |

Storage and Stability:

6-AD powder should be stored at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Safety Precautions:

6-AD is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. All handling should be performed in a chemical fume hood.

Preparation of this compound for In Vitro Studies

Stock Solution Preparation (10 mM in DMSO):

-

Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes, and precision balance.

-

Procedure: a. Allow the 6-AD powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of 6-AD powder. For a 10 mM stock solution, weigh 4.054 mg of 6-AD for every 1 mL of DMSO. c. In a sterile environment, transfer the weighed 6-AD to a sterile microcentrifuge tube. d. Add the calculated volume of anhydrous DMSO to the tube. e. Vortex the solution until the 6-AD is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. f. Aliquot the stock solution into single-use volumes and store as recommended above.

Working Solution Preparation:

Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration. To avoid cytotoxicity from the solvent, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HeLa | Cervical Cancer | 52.07 |

| SW-480 | Colon Cancer | Potent |

| HEPG2 | Hepatocellular Carcinoma | >100 |

| A549 | Lung Cancer | 68.45 |

| MCF-7 | Breast Cancer | 61.23 |

| PASA | Pancreatic Cancer | 70.14 |

| DU-145 | Prostate Cancer | 62.94 |

Data sourced from Sreelekha et al., 2014.

Experimental Protocols

Cytotoxicity Assays

1. MTS Assay for Cell Viability

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.

-

Materials: 96-well plates, complete cell culture medium, 6-AD working solutions, MTS reagent.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of 6-AD (e.g., 0.1, 1, 10, 50, 100 µg/mL) and a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Record the absorbance at 490 nm using a microplate reader.[3][4]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

-

Materials: 96-well plates, complete cell culture medium, 6-AD working solutions, LDH cytotoxicity assay kit.

-

Protocol:

-

Seed cells and treat with 6-AD as described for the MTS assay.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Measure LDH activity in the supernatant according to the manufacturer's protocol.[5][6]

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

-

Apoptosis Assays

1. Hoechst 33342 Staining for Nuclear Morphology

This fluorescent staining method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.

-

Materials: Cell culture plates or chamber slides, 6-AD working solutions, Hoechst 33342 staining solution, phosphate-buffered saline (PBS), fluorescence microscope.

-

Protocol:

-

Seed cells on appropriate cultureware and treat with 6-AD for the desired time.

-

Wash the cells twice with PBS.

-

Add Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) to cover the cells.[7]

-

Incubate for 10-15 minutes at 37°C, protected from light.[7]

-

Wash the cells again with PBS.

-

Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

-

2. Guava ViaCount Assay for Cell Viability and Apoptosis

This flow cytometry-based assay uses a combination of fluorescent dyes to differentiate between viable, apoptotic, and necrotic cells.

-

Materials: Cell suspension, Guava ViaCount® reagent, flow cytometer (e.g., Guava® easyCyte™).

-

Protocol:

-

Treat cells in suspension or adherent cells (which are then detached) with 6-AD.

-

Harvest the cells and adjust the cell density to the recommended range for the instrument (typically 1 x 10⁵ to 1 x 10⁶ cells/mL).

-

Mix a specific volume of the cell suspension with the Guava ViaCount® reagent according to the manufacturer's instructions.[8]

-

Incubate at room temperature for the recommended time, protected from light.

-

Acquire and analyze the samples on the flow cytometer.[8]

-

3. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

-

Materials: Cell lysates from 6-AD treated and control cells, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., against PARP, caspases, Bcl-2 family proteins, p53, Akt, ERK5), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

-

Protocol:

-

Treat cells with 6-AD, then lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies targeting the proteins of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway of this compound